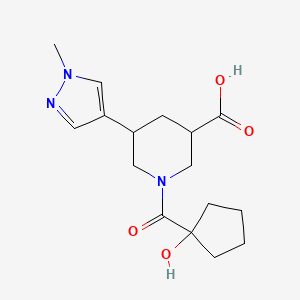![molecular formula C16H19N3O3 B7438864 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea, also known as MPPOU, is a chemical compound that has been widely used in scientific research. MPPOU is a urea derivative that has been synthesized by various methods and has shown promising results in several biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinase and topoisomerase II. 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has also been shown to have anti-inflammatory effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea in lab experiments is its wide range of potential applications. 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has been shown to be effective in several types of studies, including cancer research, neurodegenerative disease research, and immunology research. However, one limitation of using 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea and its potential side effects.
Méthodes De Synthèse
There are several methods to synthesize 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea, including the reaction of 2-(2-methylphenoxy)propylamine with 1,3-diisocyanato-2-methylbenzene followed by the reaction with 3-hydroxypyridine-2-one. Another method involves the reaction of 2-(2-methylphenoxy)propylamine with 3-isocyanatopyridine-2-one followed by the reaction with water. Both methods have been proven to be effective in synthesizing 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea.
Applications De Recherche Scientifique
1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has been used in several scientific research studies, including its potential use as an anticancer agent, antifungal agent, and antiviral agent. 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea has been shown to have anticonvulsant and analgesic effects.
Propriétés
IUPAC Name |
1-[2-(2-methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-6-3-4-8-15(12)22-13(2)10-17-16(20)18-14-7-5-9-19(21)11-14/h3-9,11,13H,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMFHLWTABBIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNC(=O)NC2=C[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)

![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)

![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)